molecular formula C17H16N4O2S B2700906 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 896339-20-1

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2700906
CAS No.: 896339-20-1
M. Wt: 340.4
InChI Key: VPRNDYONYZFSNE-UHFFFAOYSA-N
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Description

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic heterocyclic sulfanyl acetamide derivative supplied for advanced chemical and pharmaceutical research. This compound is characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core, which is substituted with a methyl group and linked via a sulfanyl acetamide bridge to a 3-methylphenyl (meta-tolyl) group . While specific biological data for this exact compound is not publicly available, structurally related analogs featuring the pyrido[1,2-a][1,3,5]triazin-4-one scaffold and similar sulfanyl acetamide linkages have demonstrated significant potential in medicinal chemistry research, exhibiting notable biological activities such as anticancer properties . Research on these similar compounds suggests mechanisms of action that may include the induction of apoptosis (programmed cell death) and inhibition of cellular proliferation, making this chemical class a valuable template for developing novel therapeutic agents . The structural features of this molecule, particularly the fused triazine system and the sulfanyl linker, make it a compound of interest for exploring enzyme inhibition and signal transduction pathways . It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies exclusively within a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-5-3-7-13(9-11)18-14(22)10-24-16-19-15-12(2)6-4-8-21(15)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRNDYONYZFSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a][1,3,5]triazinone core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for use in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway modulation are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related acetamide derivatives are discussed based on substituent variations and hypothesized properties:

N-(4-(3-Fluorobenzyloxy)benzyl) 2-Acetamido-2-(pyridin-2-yl)acetamide ((R,S)-9)

  • Core Structure : Acetamide linked to a pyridine ring.
  • Key Substituents :
    • 3-Fluorobenzyloxy group : Enhances lipophilicity and metabolic stability.
    • Pyridin-2-yl group : Introduces hydrogen-bonding capability.
  • Hypothesized Differences: The absence of a fused triazinone ring (compared to the target compound) may reduce planarity and alter binding affinity to flat binding pockets.

(S)-2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)-N-(2-(3,5-difluorophenyl)-1-(6-(3-hydroxy-3-methylbut-1-yn-1-yl)-3-(3-oxoisoindolin-5-yl)pyridin-2-yl)ethyl)acetamide (9B)

  • Core Structure : Acetamide fused with a fluorinated indazolone and pyridine.
  • Key Substituents :
    • Multiple fluorine atoms : Increase metabolic stability and electronegativity.
    • Hydroxy-alkyne group : May introduce reactivity or serve as a prodrug moiety.
  • Hypothesized Differences :
    • The extensive fluorination and rigid indazolone core could enhance target selectivity but reduce aqueous solubility.
    • The hydroxy-alkyne side chain may confer unique pharmacokinetic properties, such as prolonged half-life or tissue-specific distribution.

Structural and Functional Comparison Table

Feature Target Compound (R,S)-9 9B
Core Heterocycle Pyrido[1,2-a][1,3,5]triazin-4-one Pyridine Indazolone + pyridine
Substituent Profile 9-methyl, 3-methylphenyl 3-Fluorobenzyloxy, pyridin-2-yl Difluoromethyl, tetrafluoro, hydroxy-alkyne
Hypothesized Lipophilicity Moderate (logP ~2.5–3.5) High (logP ~3.5–4.5) Very high (logP >5.0)
Potential Bioactivity Kinase inhibition (speculative) CNS targets (speculative) Enzyme inhibition (e.g., proteases)

Biological Activity

The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a novel triazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanism of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of 354.43 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazinyl moiety linked to a sulfanylacetamide group and a 3-methylphenyl substituent. This unique architecture contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The MTT assay results indicate that these compounds exhibit stronger cytotoxicity than traditional chemotherapeutics like cisplatin .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis: Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
  • Inhibition of NF-κB: Suppression of NF-κB signaling pathways which are often upregulated in cancer cells.
  • Promotion of Autophagy: Enhanced formation of autophagosomes and expression of beclin-1, indicating a role in autophagic processes .

Other Pharmacological Activities

Beyond anticancer effects, triazine derivatives have been reported to possess various biological activities:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antiviral properties.
  • Anti-inflammatory Effects: Certain compounds have shown promise in reducing inflammation markers.
  • Antidiabetic Potential: Research indicates that triazine compounds may influence glucose metabolism and insulin sensitivity .

Case Studies

Several case studies have investigated the biological activity of triazine derivatives:

  • Study on Anticancer Activity:
    • A study synthesized several pyrazolo[4,3-e][1,2,4]triazine derivatives and tested their efficacy against breast cancer cell lines. The results showed that specific derivatives had enhanced cytotoxicity compared to cisplatin and induced apoptosis through caspase activation .
  • Antimicrobial Evaluation:
    • Another investigation focused on the antimicrobial properties of triazine derivatives against various bacterial strains. The results indicated moderate to high antibacterial activity against Gram-positive bacteria .

Data Summary Table

PropertyValue/Description
Molecular FormulaC18H18N4O2SC_{18}H_{18}N_{4}O_{2}S
Molecular Weight354.43 g/mol
Major Biological ActivitiesAnticancer, Antimicrobial, Anti-inflammatory
Mechanism of ActionApoptosis induction, NF-κB inhibition
Cell Lines TestedMCF-7, MDA-MB-231
Comparison with CisplatinStronger cytotoxicity observed

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